molecular formula C18H18N4O3S2 B2931886 (5Z)-3-methyl-5-{[9-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 324566-68-9

(5Z)-3-methyl-5-{[9-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2931886
CAS No.: 324566-68-9
M. Wt: 402.49
InChI Key: GMLHDFVICAFOJH-RAXLEYEMSA-N
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Description

(5Z)-3-methyl-5-{[9-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyridopyrimidine moiety, and a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-methyl-5-{[9-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Pyridopyrimidine Moiety: The pyridopyrimidine moiety is introduced through a condensation reaction between a pyridine derivative and a suitable aldehyde or ketone.

    Attachment of the Morpholine Group: The morpholine group is attached via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the pyridopyrimidine ring.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques, automated synthesis, and purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-methyl-5-{[9-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

(5Z)-3-methyl-5-{[9-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of (5Z)-3-methyl-5-{[9-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their anti-diabetic properties.

    Pyridopyrimidines: Compounds with similar pyridopyrimidine moieties are often studied for their potential as kinase inhibitors.

    Morpholine Derivatives: Compounds containing the morpholine group are widely used in medicinal chemistry for their pharmacological properties.

Uniqueness

The uniqueness of (5Z)-3-methyl-5-{[9-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one lies in its combination of structural features, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(5Z)-3-methyl-5-[(9-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c1-11-4-3-5-22-14(11)19-15(21-6-8-25-9-7-21)12(16(22)23)10-13-17(24)20(2)18(26)27-13/h3-5,10H,6-9H2,1-2H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLHDFVICAFOJH-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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